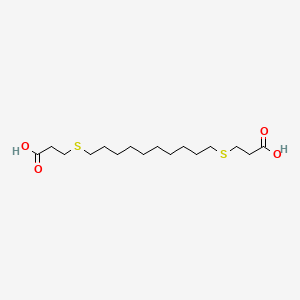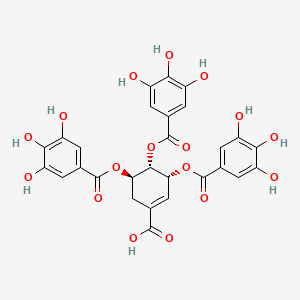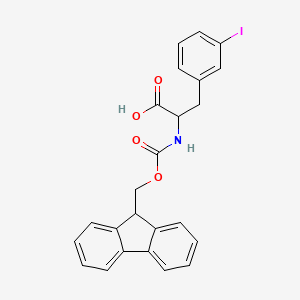
1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene is an organochlorine compound with the molecular formula C12H5Cl3N2O5 This compound is characterized by the presence of three chlorine atoms and two nitro groups attached to a benzene ring, along with an ether linkage to another benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene typically involves the chlorination of benzene derivatives followed by nitration and etherification reactions. One common method includes:
Chlorination: Benzene is chlorinated to form 1,2,4-trichlorobenzene.
Nitration: The chlorinated benzene undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Etherification: The nitrated compound is then reacted with a phenol derivative under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to break down the aromatic rings.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The presence of nitro groups and chlorine atoms can influence its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Trichlorobenzene: A simpler compound with three chlorine atoms on a benzene ring.
2,4-Dinitrophenol: Contains two nitro groups on a phenol ring.
1,2,4,5-Tetrachlorobenzene: Contains four chlorine atoms on a benzene ring.
Uniqueness
1,2,4-Trichloro-5-(2,4-dinitrophenoxy)benzene is unique due to its combination of chlorine and nitro groups along with an ether linkage, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for specific applications that require such a structural arrangement.
Propiedades
Número CAS |
22532-82-7 |
|---|---|
Fórmula molecular |
C12H5Cl3N2O5 |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
1,2,4-trichloro-5-(2,4-dinitrophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl3N2O5/c13-7-4-9(15)12(5-8(7)14)22-11-2-1-6(16(18)19)3-10(11)17(20)21/h1-5H |
Clave InChI |
NCUUHDKFGVNRCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


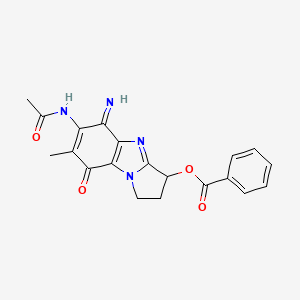
![5-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15196664.png)
![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B15196669.png)
![5,10-Dihydroindolo[3,2-b]quinolin-11-one](/img/structure/B15196675.png)
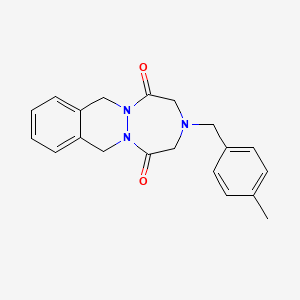
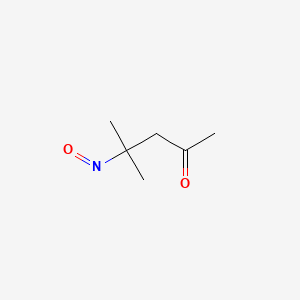

![(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-](/img/structure/B15196695.png)

